2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The reaction conditions typically include:
Solvent: Ethanol or methanol
Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Halogenation using bromine in acetic acid, room temperature
Major Products Formed
Oxidation: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid
Reduction: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-methanol
Substitution: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-bromide
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridinyl group, making it less complex.
2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at a different position.
2,4,5-trimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
The presence of the pyridinyl group at the 2-position of the pyrrole ring in 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde may confer unique electronic and steric properties, potentially leading to distinct reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMGFUXBQVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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